



# AB-836 Clinical Safety Findings: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |         |           |
|----------------------|---------|-----------|
| Compound Name:       | ST-836  |           |
| Cat. No.:            | B611022 | Get Quote |

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive overview of the clinical safety findings for AB-836, an oral capsid inhibitor developed for the treatment of chronic hepatitis B (HBV) infection. The information is presented in a question-and-answer format to address potential issues and inquiries that may arise during experimental planning and data interpretation.

## Frequently Asked Questions (FAQs)

Q1: What was the overall safety profile of AB-836 in clinical trials?

A1: Based on preliminary data from the Phase 1a/1b clinical trial, AB-836 was generally considered safe and well-tolerated in both healthy subjects and patients with chronic hepatitis B (cHBV).[1][2] No deaths or serious adverse events (SAEs) were reported during the trials.[1] However, the development of AB-836 was ultimately discontinued due to clinical safety findings related to hepatotoxicity.[3][4]

Q2: What were the most common adverse events observed with AB-836?

A2: Most adverse events (AEs) reported were mild in severity.[1] In healthy subjects, reported AEs included agitation, headache, bronchitis, and a rash that was considered related to AB-836.[1] One healthy subject discontinued the trial due to agitation.[1]

Q3: Were there any laboratory abnormalities of concern?







A3: Yes, transient elevations in alanine aminotransferase (ALT), a liver enzyme, were observed. In one patient with cHBV receiving a 100mg dose, a transient increase in ALT from Grade 1 to Grade 3 was noted, which resolved with continued dosing and was not associated with symptoms.[1] More significantly, two HBeAg+ patients in the 100mg dose cohort had transient Grade 3 ALT elevations that also resolved with continued dosing and were not classified as treatment-emergent adverse events. However, in the 200mg cohort, two patients experienced ALT elevations (Grade 3 and Grade 4) which, although they resolved, were accompanied by an increase in IP-10, an exploratory biomarker potentially associated with liver toxicity in the context of capsid inhibitors. These findings prompted the decision to conduct further investigation into the potential for liver toxicity.

Q4: Why was the clinical development of AB-836 discontinued?

A4: The clinical development of AB-836 was discontinued due to safety concerns, specifically related to hepatotoxicity.[3][4] The observation of ALT elevations, particularly in the 200mg dose cohort and their potential association with immunological markers, warranted further evaluation in healthy volunteers to determine if these changes were indicative of liver toxicity.

### **Troubleshooting Guide**



| Observed Issue                                                    | Potential Cause/Explanation                                                                                                                              | Recommended Action/Consideration for Future Experiments                                                                                                                                                           |
|-------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Elevated ALT levels in in vitro or in vivo models.                | Consistent with clinical findings for AB-836, this could indicate potential hepatotoxicity.                                                              | Monitor liver function markers closely. Consider dose-response studies to establish a therapeutic window with an acceptable safety margin. Investigate potential immunological markers (e.g., IP-10) in parallel. |
| Unexpected subject discontinuation in preclinical studies.        | Could be related to central nervous system effects, as suggested by the AE of agitation observed in a healthy volunteer.                                 | Implement a comprehensive panel of behavioral and neurological assessments in animal models to proactively identify potential off-target effects.                                                                 |
| Discrepancy between potent antiviral activity and safety signals. | The mechanism of action of capsid inhibitors may be associated with on-target or off-target toxicities that are independent of their antiviral efficacy. | When designing studies for similar compounds, incorporate early and sensitive biomarkers of liver injury and immune activation to better understand the risk-benefit profile.                                     |

# Summary of Clinical Safety Data Adverse Events in Healthy Subjects (Phase 1a/1b - Parts 1 & 2)



| Adverse Event | Severity | Relationship to AB-<br>836 | Outcome                      |
|---------------|----------|----------------------------|------------------------------|
| Agitation     | Grade 2  | Not specified              | Discontinuation of treatment |
| Headache      | Grade 2  | Not specified              | Not specified                |
| Bronchitis    | Grade 2  | Not specified              | Not specified                |
| Rash          | Grade 1  | Assessed as related        | Not specified                |

Data compiled from a press release by Arbutus Biopharma.[1]

Alanine Aminotransferase (ALT) Elevations in cHBV

Patients (Phase 1b - Part 3)

| Dose Cohort | Event                                 | Details                                                                                                  | Outcome                      |
|-------------|---------------------------------------|----------------------------------------------------------------------------------------------------------|------------------------------|
| 100mg       | Transient Grade 3 ALT elevation       | Occurred in one patient, resolved with continued dosing, no associated symptoms.                         | Resolved                     |
| 100mg       | Transient Grade 3 ALT elevations      | Observed in two HBeAg+ patients, resolved with continued dosing, not considered treatment- emergent AEs. | Resolved                     |
| 200mg       | Grade 3 and Grade 4<br>ALT elevations | Occurred in two patients, accompanied by an increase in IP-                                              | Resolved during<br>follow-up |

Data compiled from press releases by Arbutus Biopharma. [1]

## **Experimental Protocols**



The clinical safety of AB-836 was evaluated in a Phase 1a/1b clinical trial (NCT04775797).[5]

Study Design: A three-part study to assess the safety, tolerability, and pharmacokinetics of AB-836.[5][6]

- Part 1 (Phase 1a): Single ascending doses (SAD) of AB-836 (ranging from 10mg to 175mg)
   or placebo were administered to healthy adult subjects in a fasted or fed state.[1][2]
- Part 2 (Phase 1a): Multiple ascending doses (MAD) of AB-836 (50mg, 100mg, or 150mg) or placebo were administered once daily for 10 days to healthy volunteers.[1][2]
- Part 3 (Phase 1b): cHBV patients (HBeAg positive or negative) were randomized to receive either 50mg or 100mg of AB-836 or placebo once daily for 28 days.[1][2] An additional 200mg dose cohort was also evaluated.[3]

#### Key Assessments:

- Monitoring of adverse events (AEs) and serious adverse events (SAEs).
- Clinical laboratory tests (including liver function tests such as ALT).
- Electrocardiograms (ECGs).
- Vital signs and physical examinations.

#### **Visualizations**





Click to download full resolution via product page

Caption: AB-836 Phase 1a/1b Clinical Trial Workflow and Safety Assessment.





Click to download full resolution via product page

Caption: Mechanism of Action of AB-836 as an HBV Capsid Inhibitor.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. biospace.com [biospace.com]
- 2. Preliminary Data Shows that Arbutus' Capsid Inhibitor, AB-836 is Generally Safe and Well-Tolerated and Provides Robust Antiviral Activity | Nasdaq [nasdaq.com]



- 3. Preclinical and clinical antiviral characterization of AB-836, a potent capsid assembly modulator against hepatitis B virus PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. Find and participate in clinical trials and research studies happening around the world | TrialScreen [app.trialscreen.org]
- To cite this document: BenchChem. [AB-836 Clinical Safety Findings: A Technical Support Resource]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b611022#understanding-the-clinical-safety-findings-of-ab-836]

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com